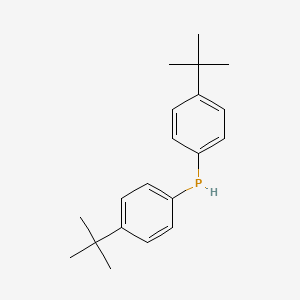

Bis(4-tert-butylphenyl)phosphane

CAS No.: 29949-65-3

Cat. No.: VC19655767

Molecular Formula: C20H27P

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29949-65-3 |

|---|---|

| Molecular Formula | C20H27P |

| Molecular Weight | 298.4 g/mol |

| IUPAC Name | bis(4-tert-butylphenyl)phosphane |

| Standard InChI | InChI=1S/C20H27P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3 |

| Standard InChI Key | OQECHGHHTSIGDR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)PC2=CC=C(C=C2)C(C)(C)C |

Introduction

Structural and Molecular Characteristics

Bis(4-tert-butylphenyl)phosphane (C₁₈H₂₃P) belongs to the tertiary phosphine family, characterized by a phosphorus center bonded to three organic substituents. The tert-butyl groups at the para positions of the phenyl rings introduce steric bulk and electronic effects that influence reactivity and stability. While no direct crystallographic data for this compound is available in the provided sources, analogous structures such as bis(4-(tert-butyl)phenyl)phosphine oxide (C₂₀H₂₆OP⁺) offer structural parallels .

Molecular Formula and Weight

-

Molecular Formula: C₁₈H₂₃P

-

Molecular Weight: 262.36 g/mol (calculated)

-

Exact Mass: 262.158 g/mol

Comparatively, bis(4-(tert-butyl)phenyl)phosphine oxide (C₂₀H₂₆OP⁺) has a molecular weight of 313.394 g/mol , highlighting the mass contribution of the oxygen atom in oxidized derivatives.

Synthesis and Chemical Reactivity

Synthetic Pathways

Although no direct synthesis of bis(4-tert-butylphenyl)phosphane is documented in the provided sources, methods for analogous phosphine oxides and phosphate esters suggest viable routes. For example:

-

Phosphine Oxide Synthesis: Takeda Chemical Industries’ patent (EP1452537 A1) describes the preparation of bis(4-(tert-butyl)phenyl)phosphine oxide via phosphorylation of 4-tert-butylphenol derivatives .

-

Phosphate Ester Production: Bis(4-tert-butylphenyl) phenyl phosphate (C₂₆H₃₁O₄P) is synthesized through esterification of phosphoric acid with 4-tert-butylphenol and phenol, yielding a flame retardant with a molecular weight of 438.5 g/mol .

A hypothetical route for bis(4-tert-butylphenyl)phosphane could involve reducing the corresponding phosphine oxide using silanes or other reducing agents, though this remains speculative without experimental validation.

Reactivity Profile

Tertiary phosphanes are typically nucleophilic and prone to oxidation. The tert-butyl groups likely enhance air stability by sterically shielding the phosphorus center, a phenomenon observed in related hindered phosphines .

Industrial and Biomedical Applications

Flame Retardants

While bis(4-tert-butylphenyl)phosphane itself is not explicitly cited as a flame retardant, structurally related organophosphates dominate this sector. For instance, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) is a leachable from polyethylene films used in biopharmaceutical single-use systems, though it exhibits cytotoxic effects on mammalian cells at concentrations as low as 0.005 μg/ml . Regulatory documents note metabolites like 4-((tert-butyl)phenyl)phenyl phosphate (tBPPP) as biomarkers for exposure to these compounds .

Ligands in Catalysis

Phosphine derivatives are widely employed as ligands in transition-metal catalysis. The steric bulk of tert-butyl groups in bis(4-tert-butylphenyl)phosphane could modulate catalytic activity in cross-coupling reactions, analogous to bulky phosphines like tricyclohexylphosphine.

Environmental and Health Considerations

Cytotoxicity

Studies on bDtBPP demonstrate dose- and time-dependent pre-lethal cytotoxic effects in CHO-K1 cells, including mitochondrial mass reduction and reactive oxygen species (ROS) generation . These findings underscore the need for rigorous leaching tests in industrial applications of tert-butylphenyl phosphorus compounds.

Regulatory Status

The U.S. CDC lists tBPPP with a lower limit of detection (LLOD) of 0.05 μg/L in human biomonitoring studies, reflecting its persistence and bioaccumulative potential .

Comparative Analysis of Related Compounds

Challenges and Future Directions

The absence of direct data on bis(4-tert-butylphenyl)phosphane highlights gaps in the organophosphorus literature. Prioritized research areas include:

-

Synthetic Optimization: Developing air-stable protocols for tertiary phosphanes.

-

Toxicological Profiling: Assessing cytotoxicity and environmental impact.

-

Industrial Validation: Exploring catalytic or material science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume